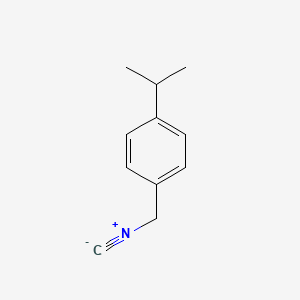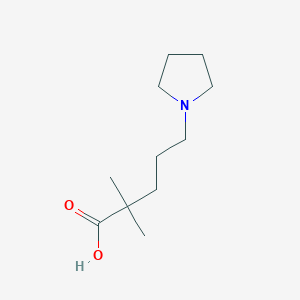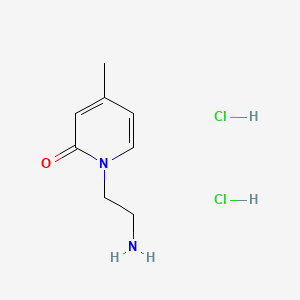
1-(Isocyanomethyl)-4-(1-methylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isocyanomethyl)-4-(1-methylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an isocyanomethyl group and an isopropyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isocyanomethyl)-4-(1-methylethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-(1-methylethyl)benzyl chloride with potassium cyanate in the presence of a suitable solvent, such as acetone or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the isocyanomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(Isocyanomethyl)-4-(1-methylethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the isocyanomethyl group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1-(Isocyanomethyl)-4-(1-methylethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Isocyanomethyl)-4-(1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of enzyme activity or receptor function. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
1-Isopropyl-4-methylbenzene (p-cymene): Similar in structure but lacks the isocyanomethyl group.
1-(Isocyanomethyl)-4-methylbenzene: Similar but has a methyl group instead of an isopropyl group.
Uniqueness
1-(Isocyanomethyl)-4-(1-methylethyl)benzene is unique due to the presence of both the isocyanomethyl and isopropyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
602262-91-9 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
1-(isocyanomethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13N/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9H,8H2,1-2H3 |
Clave InChI |
OBOFZHBRWRLFMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)






amine](/img/structure/B13608800.png)



